molecular formula C9H9ClF2O3S B13638585 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride

3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride

Cat. No.: B13638585
M. Wt: 270.68 g/mol
InChI Key: WOXGYBWNUZEPCD-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar compounds to 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride include:

The uniqueness of this compound lies in its specific fluorine substitution pattern, which can influence its reactivity and selectivity in chemical reactions.

Biological Activity

3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₈ClF₂O₂S
  • Molecular Weight : 227.67 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 202 °C
  • Flash Point : 75.9 °C

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic agent. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules. This reactivity is significant in the context of drug development, as it can lead to the inhibition of specific enzymes or receptors.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit BRD4, a protein implicated in cancer cell proliferation. In vitro studies have demonstrated that modifications of sulfonyl compounds can lead to significant anti-proliferative effects against various cancer cell lines, including leukemia and solid tumors .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both human cells and certain pathogens like Plasmodium falciparum. This inhibition can be leveraged for therapeutic applications in treating autoimmune diseases and malaria .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Sulfonyl chlorides are known to exhibit activity against various bacterial strains and fungi by disrupting cellular processes. Studies on related compounds have reported moderate to high inhibitory effects against pathogenic microorganisms, indicating that this compound may possess similar capabilities .

Case Studies

StudyFindings
Anticancer Study A derivative of sulfonyl chloride exhibited IC50 values below 1 μM against MV4-11 leukemia cells, indicating potent anti-proliferative activity .
Enzyme Inhibition Study Compounds structurally similar to this compound showed significant inhibition of DHODH with IC50 values ranging from 0.5 μM to 5 μM .
Antimicrobial Activity Related sulfonyl compounds demonstrated effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low μg/mL range .

Properties

Molecular Formula

C9H9ClF2O3S

Molecular Weight

270.68 g/mol

IUPAC Name

3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H9ClF2O3S/c10-16(13,14)6-2-5-15-8-4-1-3-7(11)9(8)12/h1,3-4H,2,5-6H2

InChI Key

WOXGYBWNUZEPCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCCS(=O)(=O)Cl

Origin of Product

United States

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